molecular formula C12H17N3O4S B1328732 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane CAS No. 951624-89-8

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane

Cat. No.: B1328732
CAS No.: 951624-89-8
M. Wt: 299.35 g/mol
InChI Key: RIQWXZCLRXSYCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane typically involves the reaction of 2-(Methylsulfonyl)-4-nitroaniline with homopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazine: Similar structure but lacks the homopiperazine moiety.

    2-(Methylsulfonyl)-4-nitroaniline: Precursor in the synthesis of 1-(2-(Methylsulfonyl)-4-nitrophenyl)-1,4-diazepane.

    4-Nitrophenylhomopiperazine: Similar structure but lacks the methylsulfonyl group.

Uniqueness

This compound is unique due to the presence of both the methylsulfonyl and nitrophenyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)12-9-10(15(16)17)3-4-11(12)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQWXZCLRXSYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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